REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([S:24](=[O:27])(=[O:26])[NH2:25])[C:12]=1[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=1)[C:7]([OH:9])=[O:8])([O-])=O.[N+](C1C=C(C=C(S(=O)(=O)N)C=1OC1C=CC=CC=1)C(O)=O)([O-])=O>>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([S:24](=[O:26])(=[O:27])[NH2:25])[C:12]=1[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:22])([F:21])[F:23])[CH:15]=1)[C:7]([OH:9])=[O:8]
|
Name
|
3-nitro-5-sulphamyl-4-(m-trifluoromethylphenoxy)-benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1OC1=CC(=CC=C1)C(F)(F)F)S(N)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the above compound was obtained with a melting point of 270°C.
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C(=O)O)C=C(C1OC1=CC(=CC=C1)C(F)(F)F)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |